molecular formula C20H22O9 B7765801 (E)-Resveratroloside CAS No. 116181-54-5

(E)-Resveratroloside

Cat. No.: B7765801
CAS No.: 116181-54-5
M. Wt: 406.4 g/mol
InChI Key: OLCVEOSSVCAFGR-CUYWLFDKSA-N
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Description

(E)-Resveratroloside is a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. It is a glycoside derivative of resveratrol, which is known for its antioxidant properties and potential health benefits. The compound has gained significant attention due to its potential therapeutic applications in various fields, including medicine, biology, and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Resveratroloside typically involves the glycosylation of resveratrol. One common method is the Koenigs-Knorr reaction, which uses silver carbonate and a glycosyl halide to attach the sugar moiety to resveratrol. The reaction is usually carried out in an anhydrous solvent such as dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, such as microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the compound by introducing genes responsible for the biosynthesis of resveratrol and the glycosylation process. This method is advantageous due to its scalability and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: (E)-Resveratroloside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.

    Reduction: Reduction reactions can convert this compound to its dihydro form.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of the glycoside moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro-(E)-Resveratroloside.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

(E)-Resveratroloside has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.

    Biology: The compound is studied for its antioxidant properties and its ability to modulate various biological pathways.

    Medicine: Research has shown potential therapeutic effects in treating conditions such as cardiovascular diseases, cancer, and neurodegenerative disorders.

    Industry: this compound is used in the development of functional foods and nutraceuticals due to its health benefits.

Mechanism of Action

The mechanism of action of (E)-Resveratroloside involves its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. The compound also modulates various molecular targets and pathways, including:

    Sirtuins: Activation of sirtuin proteins, which are involved in cellular regulation and longevity.

    NF-κB Pathway: Inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune response.

    AMPK Pathway: Activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis.

Comparison with Similar Compounds

    Resveratrol: The parent compound of (E)-Resveratroloside, known for its antioxidant and anti-inflammatory properties.

    Piceid: Another glycoside derivative of resveratrol, with similar biological activities.

    Polydatin: A resveratrol glucoside with potential health benefits.

Uniqueness: this compound is unique due to its glycosidic bond, which enhances its solubility and stability compared to resveratrol. This modification also affects its bioavailability and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-4-3-10(7-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCVEOSSVCAFGR-CUYWLFDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289066
Record name Piceatannol 4′-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116181-54-5
Record name Piceatannol 4′-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116181-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piceatannol 4′-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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